molecular formula C25H20N4O3 B14984263 3-Isoxazolecarboxamide, 5-(2,3-dihydro-2-methyl-5-benzofuranyl)-N-[4-(2-phenyldiazenyl)phenyl]- CAS No. 942873-05-4

3-Isoxazolecarboxamide, 5-(2,3-dihydro-2-methyl-5-benzofuranyl)-N-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B14984263
CAS No.: 942873-05-4
M. Wt: 424.5 g/mol
InChI Key: QJJZZDZNYCBQRR-UHFFFAOYSA-N
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Description

5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves several steps. One common method includes the enantioselective reduction of homobenzylic ketones using a chiral spiroborate catalyst . This catalyst is advantageous as it is not sensitive to air and moisture, making it suitable for both analytical and industrial purposes. Additionally, the construction of the benzofuran ring can be achieved through a unique free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .

Scientific Research Applications

5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial activities . In medicine, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and Alzheimer’s disease . Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For instance, in anti-tumor applications, the compound may inhibit the proliferation of cancer cells by interfering with their cell cycle .

Comparison with Similar Compounds

Compared to other similar compounds, 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of structural features and biological activities. Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin, which have been used in the treatment of skin diseases like cancer and psoriasis .

Properties

CAS No.

942873-05-4

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H20N4O3/c1-16-13-18-14-17(7-12-23(18)31-16)24-15-22(29-32-24)25(30)26-19-8-10-21(11-9-19)28-27-20-5-3-2-4-6-20/h2-12,14-16H,13H2,1H3,(H,26,30)

InChI Key

QJJZZDZNYCBQRR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

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